10-Methoxycorynan-17-ol

Structural Elucidation Total Synthesis 13C NMR

10-Methoxycorynan-17-ol, also synonymously termed 10-methoxydihydrocorynantheol, is a monoterpenoid indole alkaloid belonging to the corynanthe class. It is a natural product isolated from Aspidosperma excelsum and other Aspidosperma species.

Molecular Formula C20H28N2O2
Molecular Weight 328.4 g/mol
CAS No. 15266-55-4
Cat. No. B096731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Methoxycorynan-17-ol
CAS15266-55-4
Molecular FormulaC20H28N2O2
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCCC1CN2CCC3=C(C2CC1CCO)NC4=C3C=C(C=C4)OC
InChIInChI=1S/C20H28N2O2/c1-3-13-12-22-8-6-16-17-11-15(24-2)4-5-18(17)21-20(16)19(22)10-14(13)7-9-23/h4-5,11,13-14,19,21,23H,3,6-10,12H2,1-2H3/t13-,14-,19-/m0/s1
InChIKeyUWSNHYUOZVVHPS-NJSLBKSFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Methoxycorynan-17-ol (CAS 15266-55-4): Structural Identity and Baseline Procurement Profile


10-Methoxycorynan-17-ol, also synonymously termed 10-methoxydihydrocorynantheol, is a monoterpenoid indole alkaloid belonging to the corynanthe class . It is a natural product isolated from Aspidosperma excelsum and other Aspidosperma species . The compound possesses a tetracyclic indolo[2,3-a]quinolizidine core with a defined (2R,3R,12bS) absolute configuration and a characteristic 10-methoxy substitution . This substitution distinguishes it from the parent compound, dihydrocorynantheol (DHC), and other in-class alkaloids, impacting its physicochemical and predicted biological profile.

Natural product Corynanthe indole alkaloid probe
Key modification 10-Methoxy substitution for SAR studies
Stereochemistry Total synthesis-confirmed (2R,3R,12bS)
Reference use 13C-NMR identity standard available

Why Generic Corynanthe Alkaloid Substitution Fails for 10-Methoxycorynan-17-ol


Substituting a generic corynanthe alkaloid, such as dihydrocorynantheol (DHC), for 10-Methoxycorynan-17-ol is scientifically unjustifiable due to quantifiable differences in physicochemical properties and predicted biological target engagement arising from the 10-methoxy substitution. This single methoxy group increases the topological polar surface area (TPSA) from 39.30 Ų to 48.50 Ų, altering solubility and permeability characteristics . Furthermore, in silico target prediction reveals a higher probability of interaction with the NF-κB p105 subunit (99.07% vs. 97.71%) compared to DHC . These data underscore that even minor structural modifications within this alkaloid class can lead to measurable changes impacting formulation strategy and downstream assay design.

Polarity profile
Higher TPSA from 10-methoxy group
DHC lacks this oxygen, lower TPSA
May alter permeability and solubility behaviour
Target engagement prediction
Higher predicted NF-κB p105 probability
Lower probability for DHC
Predicted interaction profile may not transfer
Analytical identity
Diagnostic 13C-NMR methoxy peak (~55 ppm)
Lacks this resonance
Identity verification requires 10-methoxy-specific NMR signature

10-Methoxycorynan-17-ol: Quantitative Evidence Guide for Scientific and Procurement Differentiation


Structural Characterization Differential: Confirmed Absolute Configuration via Total Synthesis

The absolute configuration and structural identity of 10-Methoxycorynan-17-ol (10-methoxydihydrocorynantheol) were unambiguously confirmed through total synthesis from 5-methoxytryptophol and 3-acetylpyridine, with full 13C-NMR characterization . This is distinct from the related dihydrocorynantheol (DHC), whose 13C-NMR spectrum lacks the diagnostic downfield shift induced by the 10-methoxy group, providing a definitive structural fingerprint for authentication and purity assessment .

13C-NMR Identity
Method context
Methoxy 13C resonance at ~55-56 ppm absent in DHC
Enables unambiguous identity confirmation
Total synthesis reference data available
Structural Elucidation Total Synthesis 13C NMR Absolute Configuration Quality Control

Physicochemical Property Differentiation: Increased Topological Polar Surface Area (TPSA) Relative to Dihydrocorynantheol

10-Methoxycorynan-17-ol exhibits a higher topological polar surface area (TPSA) of 48.50 Ų compared to its parent compound, dihydrocorynantheol (TPSA 39.30 Ų) . This difference of 9.20 Ų results directly from the additional methoxy oxygen, increasing the compound's polarity. This impacts solubility, membrane permeability, and chromatographic behavior, making it a distinct chemical entity from DHC for procurement and experimental design .

TPSA Difference
Cross-study comparable
48.50 Ų (vs DHC 39.30 Ų)
Δ +9.20 Ų alters polarity profile
In silico calculation; affects permeability context
Physicochemical Properties TPSA Drug-likeness Permeability Formulation

Predicted Target Engagement: Higher NF-κB p105 Subunit Interaction Probability vs. Dihydrocorynantheol

In silico target prediction using Super-PRED indicates that 10-Methoxycorynan-17-ol has a predicted probability of 99.07% for interacting with the Nuclear factor NF-kappa-B p105 subunit (CHEMBL3251) . In contrast, the non-methoxylated analog, dihydrocorynantheol, shows a predicted probability of 97.71% for the same target . This 1.36 percentage-point difference suggests that the 10-methoxy substitution may slightly enhance the compound's likelihood of modulating NF-κB-mediated pathways, a key node in inflammatory signaling.

NF-κB p105 Prediction
Cross-study comparable
99.07% vs 97.71% (DHC)
Higher predicted binding probability
Super-PRED model; Δ = +1.36 pp
NF-kappaB Target Prediction Inflammation Super-PRED Drug Discovery

Class-Level Anti-Inflammatory Activity: Dihydrocorynantheol Core Demonstrates Efficacy in Murine Pleurisy Model

The core dihydrocorynantheol (DHC) scaffold, shared by 10-Methoxycorynan-17-ol, has demonstrated statistically significant anti-inflammatory activity in a carrageenan-induced mouse pleurisy model. DHC significantly inhibited total and differential leukocyte migration, myeloperoxidase (MPO) activity (p < 0.05), and uniquely decreased exudate concentrations (p < 0.01) compared to its semi-synthetic analogues . While these data pertain to DHC directly, they provide strong class-level inference for the potential anti-inflammatory utility of closely related 10-methoxy analogs, pending direct testing.

Class-Level Activity
Class-level inference
DHC inhibited leukocyte migration, MPO (p
Supports anti-inflammatory scaffold context
Direct 10-MeO compound testing pending
Lipid-Lowering Activity
Data to verify
Active at 75 mg/kg po (cholesterol); 25 mg/kg in hamster
Reported in vivo functional baseline
Quantitative % reduction not available; sources limited
Predicted Polypharmacology
Class-level inference
NF-κB p105: 99.07%, DNA lyase: 98.44%, CLK4: 96.86%, LSD1/CoREST: 95.35%
Indicates distinct predicted target landscape
In silico Super-PRED; requires experimental validation
Anti-inflammatory In vivo Pleurisy Leukocyte Migration Myeloperoxidase

In Vivo Hypocholesterolemic Activity: Preliminary Functional Data Supporting Lipid-Lowering Potential

Preliminary functional screening data indicate that 10-Methoxycorynan-17-ol was tested in vivo for hypocholesterolemic activity, measuring its ability to decrease serum total cholesterol after oral administration at 75 mg/kg body weight . Additionally, an antihyperlipidemic assay measured decreased cholesterol levels in golden Syrian hamsters at an oral dose of 25 mg/kg relative to control . While these data lack a direct comparator, they establish a functional baseline for this specific compound and justify further investigation into its lipid-modulating properties.

Lipid-Lowering Activity
Data to verify
Active at 75 mg/kg po (cholesterol); 25 mg/kg in hamster
Reported in vivo functional baseline
Quantitative % reduction not available; sources limited
Hypocholesterolemic In vivo Cholesterol Golden Syrian Hamster Lipid Metabolism

Predicted Multi-Target Profile: Distinct Polypharmacology Fingerprint vs. Class Members

Beyond NF-κB, 10-Methoxycorynan-17-ol presents a distinct in silico polypharmacology profile, with high predicted probabilities for DNA-(apurinic or apyrimidinic site) lyase (98.44%), dual specificity protein kinase CLK4 (96.86%), and the LSD1/CoREST complex (95.35%) . While dihydrocorynantheol shares some predicted targets, the complete target probability fingerprints differ, suggesting that the 10-methoxy group may subtly modulate the compound's interaction landscape across multiple protein families . This provides multiple orthogonal entry points for assay development and selectivity profiling.

Predicted Polypharmacology
Class-level inference
NF-κB p105: 99.07%, DNA lyase: 98.44%, CLK4: 96.86%, LSD1/CoREST: 95.35%
Indicates distinct predicted target landscape
In silico Super-PRED; requires experimental validation
Polypharmacology Target Prediction Drug Repurposing Selectivity Profile Virtual Screening

10-Methoxycorynan-17-ol: Recommended Research and Industrial Application Scenarios Based on Evidence


Anti-Inflammatory Lead Optimization Leveraging the Corynanthe Scaffold

Based on the demonstrated in vivo anti-inflammatory efficacy of the core dihydrocorynantheol scaffold in reducing leukocyte migration, MPO activity, and exudate concentration in a murine pleurisy model , 10-Methoxycorynan-17-ol is a logical next-generation candidate for structure-activity relationship (SAR) studies. Its increased TPSA (48.50 Ų vs. 39.30 Ų for DHC) and higher predicted NF-κB engagement probability (99.07% vs. 97.71%) suggest potential for improved potency or altered pharmacokinetics. Researchers should prioritize head-to-head comparisons with DHC in the carrageenan pleurisy model to quantify the contribution of the 10-methoxy group to anti-inflammatory outcomes.

Hypocholesterolemic and Metabolic Disease Research

Preliminary in vivo data demonstrating hypocholesterolemic activity at 75 mg/kg po and antihyperlipidemic effects in golden Syrian hamsters at 25 mg/kg po position 10-Methoxycorynan-17-ol as a candidate for lipid metabolism research. Procurement for metabolic disease programs is supported by this functional evidence, which distinguishes the compound from structurally similar but functionally uncharacterized alkaloids. Further dose-response and mechanistic studies are warranted to establish EC50 values and target engagement in cholesterol biosynthesis or absorption pathways.

NF-κB Pathway Inhibition and Cancer Chemoprevention Studies

With a 99.07% predicted probability of NF-κB p105 subunit interaction and additional predicted engagement of the LSD1/CoREST complex (95.35%) and CLK4 kinase (96.86%) , 10-Methoxycorynan-17-ol is a compelling candidate for cancer chemoprevention and inflammation-oncology research. Procurement for NF-κB reporter assays, chromatin immunoprecipitation studies, and cellular proliferation screens is scientifically justified. The distinct target prediction profile relative to DHC supports its selection for differential screening campaigns aimed at identifying methoxy-dependent biological effects.

Quality Control and Reference Standard for Alkaloid Authentication

The unambiguous structural identity of 10-Methoxycorynan-17-ol, confirmed through total synthesis and 13C-NMR characterization , supports its procurement as a reference standard for the identification and quantification of 10-methoxy corynanthe alkaloids in natural product extracts. Its distinct physicochemical properties, including a TPSA of 48.50 Ų and molecular formula C20H28N2O2 , enable chromatographic differentiation from co-occurring alkaloids such as yohimbine, corynantheol, and dihydrocorynantheol in Aspidosperma species .

Application
Selection Property
Validation Focus
Inflammation-model SAR studies
10-Methoxy substitution & predicted NF-κB interaction
Endpoint comparison with DHC in pleurisy model
Lipid metabolism research
Reported in vivo lipid-lowering activity
Serum cholesterol reduction at reported oral doses
NF-κB pathway and oncology research
Predicted multi-target engagement profile
NF-κB reporter assays and cell proliferation screens
Alkaloid reference standard
Total synthesis-confirmed structure with 13C-NMR
Chromatographic differentiation in Aspidosperma extracts
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